REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[C:15]([CH2:17][C:18]([NH2:20])=[O:19])#[N:16].N1CCCCC1>N1C=CC=CC=1>[C:15]([C:17](=[CH:6][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=1)[C:18]([NH2:20])=[O:19])#[N:16]
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1OC)OC
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Name
|
|
Quantity
|
44 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50°
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
the precipitate was washed on the
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Type
|
FILTRATION
|
Details
|
filter with 50 cc of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
The product was dried at 80°
|
Reaction Time |
2 h |
Name
|
α-cyano-3,4,5-trimethoxy-cinnamamide
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)N)=CC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123.6 g | |
YIELD: PERCENTYIELD | 92.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |